N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide
Description
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide is a chiral benzamide derivative characterized by a 1,3-dihydroxy-1-phenylpropan-2-yl substituent at the amide nitrogen. Its molecular formula is C₁₆H₁₇NO₃ (molecular weight: 271.31 g/mol), featuring a stereogenic center at the C2 position (S-configuration).
Properties
CAS No. |
920277-47-0 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO3/c18-11-14(15(19)12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15?/m0/s1 |
InChI Key |
CIBCUGQJTOFUEX-MLCCFXAWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@H](CO)NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green catalysts has also been explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, certain benzamide derivatives have been shown to inhibit dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and selected analogs:
Key Findings and Differences
In contrast, analogs like 2-phenyl-N,N-di(propan-2-yl)benzamide have bulky isopropyl groups, increasing lipophilicity (XLogP3: 4.3) but reducing solubility. Halogenated derivatives (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)...benzamide ) exhibit enhanced metabolic stability and electron-withdrawing effects, making them suitable for drug development.
Synthesis Strategies: Analogs such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are synthesized via direct coupling of substituted benzoyl chlorides with amino alcohols. The halogenated compound uses similar benzoyl chloride intermediates but incorporates trifluoropropoxy groups and halogenated anilines for enhanced reactivity.
Applications: The target compound’s hydroxyl-rich structure suggests utility in catalysis (e.g., as a bidentate ligand) or as a directing group in C–H activation, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Halogenated benzamides are patented as intermediates in kinase inhibitors or anticancer agents due to their pharmacokinetic properties.
Physicochemical and Spectroscopic Comparisons
- Solubility : The target compound’s dihydroxy groups likely confer higher aqueous solubility compared to lipophilic analogs like 2-phenyl-N,N-di(propan-2-yl)benzamide .
- Spectroscopy :
- 1H NMR : Hydroxyl protons (~δ 1–5 ppm) and amide protons (~δ 6–8 ppm) dominate the target’s spectrum, similar to other benzamides.
- Analogs with electron-withdrawing groups (e.g., halogens ) exhibit downfield shifts in aromatic protons.
Biological Activity
N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide, also known as N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. The compound features a benzamide moiety linked to a 1,3-dihydroxy-2-phenylpropan structure, which contributes to its unique biological properties.
Synthesis
The synthesis of N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide typically involves the reaction of 1,3-dihydroxy-1-phenylpropan-2-one with an appropriate amine under controlled conditions. The general synthetic route includes:
-
Preparation of the Hydroxyl Compound :
- Start with 1,3-dihydroxy-1-phenylpropan-2-one.
- React with benzoyl chloride in the presence of a base such as pyridine.
-
Purification :
- The product is purified through recrystallization or chromatography to obtain pure N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide.
N-(1,3-Dihydroxy-2-phenylpropan-2-yl)benzamide exhibits its biological activity primarily through interactions with specific enzymes and receptors. The hydroxyl groups in the molecule are believed to facilitate hydrogen bonding, enhancing binding affinity and selectivity for target proteins.
Pharmacological Properties
Research indicates that this compound may possess various pharmacological effects:
-
Anti-inflammatory Activity :
- Studies have shown that N-(1,3-dihydroxy-2-phenylpropan-2-yl)benzamide can inhibit pro-inflammatory cytokines in vitro.
-
Analgesic Effects :
- Animal models suggest that the compound may reduce pain responses, indicating potential use in pain management therapies.
-
Enzyme Inhibition :
- Preliminary data indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and pain.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In Vitro Study on Cytokine Inhibition | Demonstrated significant reduction in TNF-alpha and IL-6 levels when treated with the compound. |
| Animal Model for Pain Assessment | Showed a marked decrease in pain behaviors in rodents compared to controls (p < 0.05). |
| Enzyme Kinetics Analysis | Identified as a moderate inhibitor of COX enzymes with IC50 values indicating effective inhibition at therapeutic concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
